7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Description
7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a structurally complex 1,8-naphthyridine derivative characterized by two trifluoromethyl groups at positions 2 and 4 and a phenoxy substituent at position 6. The phenoxy group is further modified with a morpholinosulfonyl moiety, which introduces a sulfonamide linkage to a morpholine ring. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
4-[4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N3O4S/c21-19(22,23)15-11-16(20(24,25)26)27-18-14(15)5-6-17(28-18)33-12-1-3-13(4-2-12)34(30,31)29-7-9-32-10-8-29/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPUEMQVQSDYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a novel compound with significant potential in pharmacological applications, particularly in cancer therapy. This compound's structure includes a naphthyridine core substituted with trifluoromethyl groups and a morpholinosulfonyl phenoxy moiety, which may enhance its biological activity.
- Molecular Formula : CHFNOS
- Molecular Weight : 507.41 g/mol
- CAS Number : 338412-25-2
Preliminary studies indicate that this compound acts as a farnesyltransferase inhibitor. Farnesyltransferase is crucial for the membrane association of several signal transduction proteins involved in cancer progression. The inhibition of this enzyme leads to altered cell signaling pathways, promoting apoptosis in cancer cells.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | Inhibition Rate (%) | IC (μM) |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 100.07 | 8.99 |
| HepG2 (Liver Carcinoma) | 99.98 | 6.92 |
| DU145 (Prostate Carcinoma) | 99.93 | 7.89 |
| MCF-7 (Breast Cancer) | 100.39 | 8.26 |
These results indicate that the compound is more effective than Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor, in inhibiting cell growth across these cancer types .
Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound induces apoptosis by:
- Cell Cycle Arrest : It significantly increases the percentage of HepG2 cells in the S phase, suggesting a blockade in cell cycle progression.
- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were observed, indicating that the compound may trigger apoptotic pathways through mitochondrial pathways.
- Caspase Activation : The activation of caspase-3 was noted, which is a hallmark of apoptosis.
Case Studies and Research Findings
Several studies have focused on the efficacy and safety profile of this compound:
-
Study on HepG2 Cells :
- Treatment with varying concentrations resulted in significant apoptosis and cell cycle arrest.
- Flow cytometry analysis showed increased S phase arrest from an average of 26.43% in control to over 37% at higher concentrations.
-
Comparative Analysis with Other Compounds :
- The compound was compared against other known inhibitors, demonstrating superior inhibition rates and lower IC values.
-
Molecular Docking Studies :
- Molecular docking simulations indicated strong binding affinity to farnesyltransferase, supporting its role as a targeted therapeutic agent.
Comparison with Similar Compounds
Key Structural Features:
- Core : 1,8-Naphthyridine, a bicyclic aromatic system with two nitrogen atoms.
- Substituents: Trifluoromethyl groups (CF₃): At positions 2 and 4, enhancing lipophilicity and metabolic stability. Phenoxy group: At position 7, providing a scaffold for further functionalization.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes structurally related 1,8-naphthyridine derivatives and their key attributes:
Key Differences and Implications
Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound introduces a polar sulfonamide linkage, likely improving aqueous solubility compared to non-sulfonylated analogs like 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine . In contrast, RO8191’s imidazo fusion enhances planarity and π-π stacking, favoring interaction with hydrophobic enzyme pockets .
Biological Activity: RO8191 demonstrates selective binding to the interferon receptor, activating antiviral pathways . This suggests that trifluoromethyl groups may stabilize ligand-receptor interactions. Morpholine-containing derivatives (e.g., 7-morpholino-2,4-bis(trifluoromethyl)-1,8-naphthyridine) are associated with improved pharmacokinetic profiles due to morpholine’s hydrogen-bonding capacity .
Synthetic Routes: Many analogs (e.g., 7-chloro derivatives) are synthesized via nucleophilic substitution of chloro precursors with amines or phenols . The target compound likely involves sulfonylation of a phenoxy intermediate followed by morpholine coupling, a pathway supported by methods in and .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for introducing morpholinosulfonyl and trifluoromethyl groups into the 1,8-naphthyridine scaffold?
- Methodological Answer : The synthesis of morpholine-substituted naphthyridines typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For example, morpholine can react with halogenated intermediates (e.g., 7-chloro-1,8-naphthyridine derivatives) under sealed-tube conditions at 140°C for 12–24 hours to introduce the morpholine moiety . Trifluoromethyl groups are often installed via radical trifluoromethylation using reagents like Togni’s reagent or via cross-coupling of trifluoromethyl boronic acids under Suzuki–Miyaura conditions. Key intermediates such as 4-(4-morpholinomethyl)phenylboronic acid pinacol ester can facilitate coupling reactions .
Q. How can researchers characterize the purity and structural integrity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP impurity C) for calibration . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹⁹F NMR can resolve trifluoromethyl signals, while HRMS validates molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis of the sulfonyl group or oxidation of the trifluoromethyl substituents. Stability studies suggest that morpholine derivatives are hygroscopic and prone to decomposition at >40°C .
Q. How can researchers evaluate the compound’s solubility for in vitro assays?
- Methodological Answer : Perform a tiered solubility screen using dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM) followed by dilution in phosphate-buffered saline (PBS) or cell culture media. For low solubility, employ co-solvents like cyclodextrins or surfactants (e.g., Tween-80). Dynamic light scattering (DLS) can assess aggregation in aqueous buffers .
Advanced Research Questions
Q. How can contradictory reactivity data in sulfonyl group functionalization be resolved?
- Methodological Answer : Conflicting reactivity (e.g., unexpected sulfone oxidation or reduction) may arise from solvent polarity or catalyst choice. For sulfonyl group modifications, use controlled conditions:
- Oxidation : Employ m-chloroperbenzoic acid (mCPBA) in chloroform to convert thioethers to sulfoxides/sulfones .
- Reduction : Use Pd/C with hydrogen gas or sodium dithionite in methanol/water mixtures.
Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining or LC-MS .
Q. What strategies optimize regioselectivity during electrophilic substitution on the 1,8-naphthyridine core?
- Methodological Answer : The electron-deficient 1,8-naphthyridine core favors electrophilic attack at the 4- and 7-positions. To enhance regioselectivity:
- Directing Groups : Install temporary substituents (e.g., nitro or amino groups) to block undesired positions .
- Lewis Acid Catalysis : Use BF₃·Et₂O or ZnCl₂ to polarize electrophiles (e.g., nitration or halogenation reagents) .
Computational modeling (DFT) can predict reaction pathways and transition states to guide experimental design .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Variability in IC₅₀ values may stem from assay conditions (e.g., pH, serum proteins) or compound aggregation. Mitigate this by:
- Dose-Response Curves : Use a minimum of 10 concentration points with three technical replicates.
- Orthogonal Assays : Validate results using fluorescence-based and radiometric assays (e.g., comparing ATPase inhibition with direct binding via SPR) .
- Aggregation Testing : Include 0.01% Triton X-100 in buffer to disrupt non-specific aggregates .
Q. What advanced techniques elucidate the compound’s binding mode to biological targets?
- Methodological Answer : Combine X-ray crystallography (co-crystallization with target proteins) and molecular dynamics (MD) simulations. For example, morpholinosulfonyl groups often engage in hydrogen bonding with active-site residues, while trifluoromethyl groups enhance hydrophobic interactions. Site-directed mutagenesis can validate predicted binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
